molecular formula C3H8ClNO2S B1291719 Ethyl(methyl)sulfamoyl chloride CAS No. 35856-61-2

Ethyl(methyl)sulfamoyl chloride

Cat. No.: B1291719
CAS No.: 35856-61-2
M. Wt: 157.62 g/mol
InChI Key: ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
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Description

Ethyl(methyl)sulfamoyl chloride: is an organic compound with the chemical formula C3H8ClNO2S . It is a colorless liquid with a pungent odor and is known for its high volatility and sensitivity to moisture and water. This compound is primarily used as an intermediate in organic synthesis and serves as a chlorinating agent and amine protecting reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(methyl)sulfamoyl chloride is typically synthesized through the reaction of N-methylsulfamoyl chloride with ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of N-methylsulfamoyl chloride and ethylamine in large-scale reactors. The reaction is carefully controlled to maintain anhydrous conditions and to ensure the complete conversion of reactants to the desired product. The product is then purified through distillation or recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Ethyl(methyl)sulfonamide: Formed by hydrolysis.

Scientific Research Applications

Ethyl(methyl)sulfamoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl(methyl)sulfamoyl chloride primarily involves its reactivity as a chlorinating agent and its ability to form stable sulfonamide bonds. The compound reacts with nucleophiles, leading to the substitution of the chlorine atom with the nucleophile. This reactivity is utilized in various organic synthesis reactions to introduce functional groups or protect amine groups .

Comparison with Similar Compounds

    Methylsulfonyl chloride: Similar in structure but lacks the ethyl group.

    Ethylsulfonyl chloride: Similar in structure but lacks the methyl group.

    N-methylsulfamoyl chloride: Similar in structure but lacks the ethyl group.

Uniqueness: Ethyl(methyl)sulfamoyl chloride is unique due to the presence of both ethyl and methyl groups attached to the sulfamoyl chloride moiety. This dual substitution provides distinct reactivity and selectivity in organic synthesis compared to its analogs .

Properties

IUPAC Name

N-ethyl-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627187
Record name Ethyl(methyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35856-61-2
Record name Ethyl(methyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-methylsulfamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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